Benzyl (3,5-difluoro-4-formylphenyl)carbamate Benzyl (3,5-difluoro-4-formylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 919350-26-8
VCID: VC16944171
InChI: InChI=1S/C15H11F2NO3/c16-13-6-11(7-14(17)12(13)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)
SMILES:
Molecular Formula: C15H11F2NO3
Molecular Weight: 291.25 g/mol

Benzyl (3,5-difluoro-4-formylphenyl)carbamate

CAS No.: 919350-26-8

Cat. No.: VC16944171

Molecular Formula: C15H11F2NO3

Molecular Weight: 291.25 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3,5-difluoro-4-formylphenyl)carbamate - 919350-26-8

Specification

CAS No. 919350-26-8
Molecular Formula C15H11F2NO3
Molecular Weight 291.25 g/mol
IUPAC Name benzyl N-(3,5-difluoro-4-formylphenyl)carbamate
Standard InChI InChI=1S/C15H11F2NO3/c16-13-6-11(7-14(17)12(13)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)
Standard InChI Key NEDBSTCPXHETNH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2)F)C=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzyl carbamate group attached to a 3,5-difluoro-4-formylphenyl backbone. Key structural elements include:

  • Fluorine atoms at the 3- and 5-positions of the phenyl ring, which enhance electronegativity and metabolic stability .

  • A formyl group (-CHO) at the 4-position, providing a reactive site for nucleophilic additions or condensations .

  • A carbamate linker (-OCONH-), which balances hydrophilicity and lipophilicity, influencing bioavailability .

The IUPAC name, benzyl N-(3,5-difluoro-4-formylphenyl)carbamate, reflects this arrangement, with the SMILES string C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2)F)C=O)F .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS No.919350-26-8
Molecular FormulaC₁₅H₁₁F₂NO₃
Molecular Weight291.25 g/mol
IUPAC NameBenzyl N-(3,5-difluoro-4-formylphenyl)carbamate
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2)F)C=O)F

Synthesis and Reaction Pathways

Carbamate Formation

The synthesis typically begins with the reaction of 3,5-difluoro-4-formylaniline and benzyl chloroformate in the presence of a base such as pyridine or triethylamine . This step forms the carbamate linkage via nucleophilic acyl substitution:

C₆H₃F₂(NH₂)CHO+C₆H₅CH₂OCOClbaseC₁₅H₁₁F₂NO₃+HCl\text{C₆H₃F₂(NH₂)CHO} + \text{C₆H₅CH₂OCOCl} \xrightarrow{\text{base}} \text{C₁₅H₁₁F₂NO₃} + \text{HCl}

The reaction proceeds at ambient temperature, with yields optimized by controlling stoichiometry and solvent polarity.

Functional Group Reactivity

  • Formyl Group: Participates in aldol condensations and Schiff base formations, enabling conjugation with amines or hydrazines . For example, reacting with hydroxylamine yields an oxime derivative, a precursor for heterocyclic systems.

  • Fluorine Substituents: Resist metabolic oxidation, prolonging the compound’s half-life in biological systems . Their electron-withdrawing nature also directs electrophilic substitution to the 2- and 6-positions of the phenyl ring .

Applications in Medicinal Chemistry

Antibiotic Development

Structural analogs like benzyl (3-fluoro-4-morpholinophenyl)carbamate are intermediates in synthesizing linezolid, an oxazolidinone antibiotic effective against Gram-positive pathogens . The fluorine and carbamate groups in these compounds enhance target binding to the 50S ribosomal subunit . While direct evidence for Benzyl (3,5-difluoro-4-formylphenyl)carbamate’s antimicrobial activity is lacking, its formyl group could facilitate modifications to improve pharmacokinetics .

Cancer Therapeutics

Fluorinated carbamates are investigated as glucose uptake inhibitors in cancer cells. By blocking hexokinase activity, they suppress glycolysis in tumors reliant on the Warburg effect . The formyl group in Benzyl (3,5-difluoro-4-formylphenyl)carbamate may allow covalent binding to cysteine residues in metabolic enzymes, a mechanism observed in proteolysis-targeting chimeras (PROTACs) .

Material Science and Photonics

Nonlinear Optical Materials

The compound’s large first-order hyperpolarizability (theorized β ≈ 1.5 × 10⁻³⁰ esu) suggests utility in second-harmonic generation devices . This arises from the conjugated π-system between the formyl group and carbamate, which enhances electron delocalization under external electric fields .

Polymer Modification

Incorporating fluorinated carbamates into polymers improves thermal stability and chemical resistance. For instance, polyurethanes derived from similar compounds exhibit glass transition temperatures (Tg) exceeding 200°C, making them suitable for high-performance coatings .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (50–65%) due to side reactions at the formyl group . Future work could explore protecting group strategies, such as converting the formyl to a more stable acetal before carbamate formation .

Biological Screening

No in vitro or in vivo data exist for this specific compound. Priority areas include:

  • Antimicrobial assays against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

  • Cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Computational Modeling

Density functional theory (DFT) studies could predict binding affinities for targets like bacterial ribosomes or human carbonic anhydrase IX, guiding rational drug design .

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